molecular formula C16H17ClFNO B5748016 (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine

(3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine

Cat. No. B5748016
M. Wt: 293.76 g/mol
InChI Key: LOEFSOXXNZUBCJ-UHFFFAOYSA-N
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Description

(3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine, also known as CFA, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool in various fields.

Mechanism of Action

(3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine acts as a competitive inhibitor of VMAT2, binding to the transporter and preventing the uptake of monoamines into vesicles. This leads to a decrease in the release of monoamines from nerve terminals, resulting in a decrease in neurotransmitter signaling. (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has been found to be highly selective for VMAT2, with minimal effects on other monoamine transporters.
Biochemical and Physiological Effects:
(3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has been shown to have a number of biochemical and physiological effects, including decreased monoamine uptake and release, decreased locomotor activity, and decreased dopamine and serotonin levels in the brain. These effects make (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine a valuable tool for studying the role of monoamines in various physiological and pathological conditions, such as Parkinson's disease, schizophrenia, and addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine in lab experiments is its high selectivity for VMAT2, which allows for the specific inhibition of monoamine release from nerve terminals. However, (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has also been found to be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, the complex synthesis method and high cost of (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine can also be limiting factors.

Future Directions

There are a number of future directions for research involving (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine. One area of interest is the role of VMAT2 in various neurological and psychiatric disorders, such as depression, anxiety, and bipolar disorder. (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine could be used as a tool to study the effects of VMAT2 inhibition on these conditions. Another area of interest is the development of new and more efficient synthesis methods for (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine, which could make it more accessible for researchers. Finally, there is also potential for the development of new compounds based on the structure of (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine, which could have improved selectivity and efficacy for VMAT2 inhibition.

Synthesis Methods

(3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with 4-methoxy-2,3-dimethylbenzyl chloride in the presence of a base and a catalyst. The resulting product is then purified using column chromatography to obtain pure (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine.

Scientific Research Applications

(3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has been used as a research tool in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to be a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the packaging and release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This makes (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine a valuable tool for studying the role of VMAT2 in various physiological and pathological conditions.

properties

IUPAC Name

3-chloro-4-fluoro-N-[(4-methoxy-2,3-dimethylphenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFNO/c1-10-11(2)16(20-3)7-4-12(10)9-19-13-5-6-15(18)14(17)8-13/h4-8,19H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEFSOXXNZUBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)CNC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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